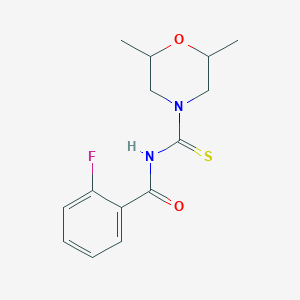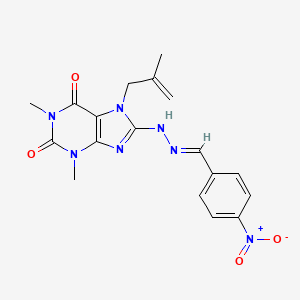![molecular formula C19H19NO4S2 B2437485 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097929-32-1](/img/structure/B2437485.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a methoxyphenoxy acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the bithiophene is replaced by a hydroxyethyl group.
Attachment of the Methoxyphenoxy Acetamide: This step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2-methoxyphenoxy acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design, particularly due to its unique structural features that could interact with biological targets.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its conjugated system and potential for high electron mobility.
Mécanisme D'action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the conjugated bithiophene system, facilitating charge transport. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets or its performance in electronic applications.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-19(22)20-11-13(21)16-8-9-18(26-16)17-7-4-10-25-17/h2-10,13,21H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUQHZWFYRKBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)


![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)


![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
